3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylicacid
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Overview
Description
3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitro group and a carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid typically involves a multi-step process. One common method includes the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with nitro reagents. This process can be carried out under microwave-assisted conditions to achieve high yields and operational simplicity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be converted to other functional groups through reduction reactions.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Ester derivatives: Formed through the esterification of the carboxylic acid group.
Scientific Research Applications
3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The nitro group can enhance vascular permeability, promote cell growth, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their biological activities and applications in medicinal chemistry.
Triazolo[4,3-a]pyrazine derivatives: Exhibits antibacterial activity and potential therapeutic applications.
Uniqueness
3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid stands out due to its unique combination of a nitro group and a carboxylic acid group, which provides a versatile platform for various chemical modifications and applications. Its potential in medicinal chemistry and material science further highlights its significance.
Properties
Molecular Formula |
C7H4N4O4 |
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Molecular Weight |
208.13 g/mol |
IUPAC Name |
3-nitropyrazolo[1,5-a]pyrazine-4-carboxylic acid |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)5-6-4(11(14)15)3-9-10(6)2-1-8-5/h1-3H,(H,12,13) |
InChI Key |
MLLIINKFPCAXRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)[N+](=O)[O-])C(=N1)C(=O)O |
Origin of Product |
United States |
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